Methyl 3-bromo-5-cyano-4-fluorobenzoate
Description
Methyl 3-bromo-5-cyano-4-fluorobenzoate is a multifunctional aromatic ester characterized by a bromine atom at position 3, a cyano group at position 5, and a fluorine atom at position 4 of the benzoate ring. Its molecular formula is inferred as C₉H₅BrFNO₂, with a molecular weight of approximately 245.9 g/mol (calculated based on substituent contributions). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its electron-withdrawing substituents (Br, F, CN) enable regioselective reactions such as nucleophilic substitutions or cross-couplings. The cyano group enhances electrophilicity, making it a precursor for further functionalization, including hydrolysis to carboxylic acids or reduction to amines.
Properties
IUPAC Name |
methyl 3-bromo-5-cyano-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPNJFGFVMBTID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-cyano-4-fluorobenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-cyano-3-fluorobenzoate using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of the desired compound is coupled with a brominated precursor in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining optimal reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-cyano-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acids or other oxidized products.
Scientific Research Applications
Methyl 3-bromo-5-cyano-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-cyano-4-fluorobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance its binding affinity and specificity for certain targets, leading to desired biological effects.
Comparison with Similar Compounds
Methyl 3-Bromo-4-Chloro-5-Fluorobenzoate (CAS 1160574-62-8)
- Molecular Formula : C₈H₅BrClFO₂
- Molecular Weight : 267.48 g/mol
- Key Differences: Replaces the cyano group at position 5 with chlorine. Chlorine is less electron-withdrawing than cyano, reducing the compound’s electrophilicity. Higher molecular weight (267.48 vs. ~245.9) due to chlorine’s atomic mass (35.45 vs. 26.02 for CN).
- Implications: The chloro group may act as a better leaving group in substitution reactions (e.g., Suzuki couplings), whereas the cyano group stabilizes adjacent electrophilic centers.
Methyl 4-Bromo-3-Formamidobenzoate
- Molecular Formula: C₉H₈BrNO₃
- Molecular Weight : ~279.9 g/mol
- Key Differences: Features a formamido (-NHCHO) group at position 3 instead of bromine. The formamido group introduces hydrogen-bonding capability, enhancing solubility in polar solvents like water or methanol.
- Implications: Increased susceptibility to hydrolysis under acidic/basic conditions due to the amide moiety. Divergent reactivity: The formamido group directs electrophilic substitution meta/para, while bromine and cyano groups are meta-directing.
Comparative Data Table
Research Findings and Substituent Effects
- Reactivity: The cyano group in this compound stabilizes negative charges in transition states, facilitating nucleophilic aromatic substitution at positions activated by bromine and fluorine . In contrast, Methyl 4-bromo-3-formamidobenzoate’s formamido group undergoes hydrolysis to yield carboxylic acids, limiting its stability under basic conditions .
Chromatographic Behavior :
- Thermal Stability: Halogenated benzoates (e.g., Methyl 3-bromo-4-chloro-5-fluorobenzoate) typically have higher melting points than cyano analogues due to stronger halogen-halogen packing interactions .
Biological Activity
Methyl 3-bromo-5-cyano-4-fluorobenzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C9H6BrFNO2
- Molecular Weight : 232.06 g/mol
- Functional Groups : Bromine (Br), cyano (CN), and fluorine (F) substituents enhance its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the cyano and fluorine groups can enhance binding affinity, leading to modulation of enzyme activity and cellular signaling pathways. Notably, it has been identified as a potential inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Biological Activities
Research has indicated several significant biological activities associated with this compound:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis. It may act as a lead compound for developing anti-cancer agents.
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes such as proteases and cytochrome P450s, affecting drug metabolism and potentially leading to enhanced therapeutic efficacy for certain drugs .
Case Studies and Research Findings
- Inhibition of Cytochrome P450 :
-
Anticancer Efficacy :
- In vitro studies demonstrated that this compound effectively reduced the viability of various cancer cell lines. The compound was noted for its ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer therapeutic agent.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C9H6BrFNO2 | Inhibits cytochrome P450; potential anticancer agent |
| Methyl 3-bromo-5-cyanobenzoate | C9H6BrN O2 | Lacks fluorine; primarily used as an intermediate |
| Methyl 3-bromo-5-fluorobenzoate | C8H6BrFO2 | Exhibits different biological activities due to substitutions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

